molecular formula C15H14O2 B017861 3-Methoxy-4'-methylbenzophenone CAS No. 82520-37-4

3-Methoxy-4'-methylbenzophenone

Cat. No.: B017861
CAS No.: 82520-37-4
M. Wt: 226.27 g/mol
InChI Key: KZQIJMIURWFUIS-UHFFFAOYSA-N
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Description

3-Methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of a methoxy group at the 3-position and a methyl group at the 4’-position of the benzophenone structure. This compound is used in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methoxy-4’-methylbenzophenone involves the Friedel-Crafts acylation reaction. The process typically includes the following steps :

    Stage 1: A solution of m-anisoyl chloride and toluene in dichloromethane is prepared. Aluminum (III) chloride is added to this solution at room temperature, and the mixture is stirred for 4 hours.

    Stage 2: The reaction mixture is then poured into a mixture of ice and hydrochloric acid. The organic phase is separated, dehydrated with sodium sulfate, filtered, and the solvent is evaporated to obtain 3-Methoxy-4’-methylbenzophenone.

Industrial Production Methods

Industrial production of 3-Methoxy-4’-methylbenzophenone may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzophenone derivatives.

Scientific Research Applications

3-Methoxy-4’-methylbenzophenone is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and as a UV stabilizer in plastics.

Mechanism of Action

The mechanism of action of 3-Methoxy-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzophenone: Lacks the methyl group at the 4’-position.

    4-Methylbenzophenone: Lacks the methoxy group at the 3-position.

    3,4-Dimethoxybenzophenone: Contains an additional methoxy group at the 4-position.

Uniqueness

3-Methoxy-4’-methylbenzophenone is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity and interactions with biological targets, making it valuable in various applications.

Properties

IUPAC Name

(3-methoxyphenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQIJMIURWFUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231825
Record name Benzophenone, 3-methoxy-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82520-37-4
Record name Benzophenone, 3-methoxy-4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082520374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 3-methoxy-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of AlCl3 (1.1 equivalents) in CH2Cl2 (40 ml) a solution of m-anisoylchloride (12.0 g) and toluene (1 equivalent) in CH2Cl2 (10 ml) is dropwise added. The resulting mixture is stirred at room temperature for 4 hours, then poured into 200 ml of a mixture ice-37% by weight HCl (1/1 v/v). The organic phase and the aqueous phase are separated. The organic phase is dehydrated with sodium sulphate. Filtration is then effected and the organic solvent evaporated. 4-methyl-3′-methoxybenzophenone is obtained. Yield: quantitative. IR (nujol) (λ=cm−1) 1690 (C═O); 1H-NMR (CDCl3) δ 2.44 (s, 3H); 3.86 (s, 3H); 7.08-7.18 (m, 1H); 7.20-7.40 (m, 5H); 7.73 (d, 2H, J=8.4 Hz). Anal. calc. for C15H14O2: C, 79.62; H, 6.24. Found: C, 79.53; H, 6.22.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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